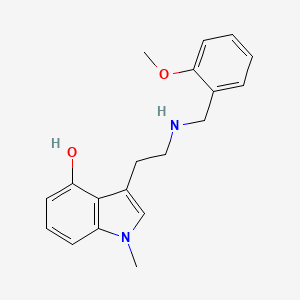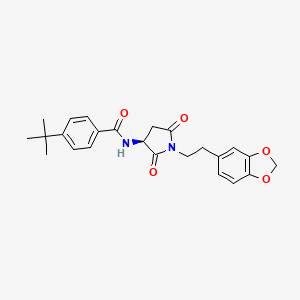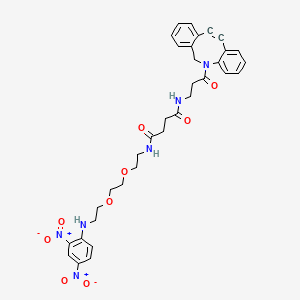![molecular formula C63H67IN8O6 B12382226 [5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediate compounds. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts. Detailed synthetic routes would typically be found in specialized chemical literature or patents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Detailed analysis of the reaction products would require experimental data and characterization techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications, including drug development.
Industry: Use in the production of specialized materials or chemicals.
作用機序
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on the mechanism of action would typically involve biochemical assays and molecular modeling.
類似化合物との比較
Similar Compounds
Similar compounds may include other complex organic molecules with similar functional groups or structural motifs. Examples could include other indolium-based compounds or xanthene derivatives.
Uniqueness
The uniqueness of the compound lies in its specific structure and the combination of functional groups, which may confer unique properties and applications compared to similar compounds.
特性
分子式 |
C63H67IN8O6 |
|---|---|
分子量 |
1159.2 g/mol |
IUPAC名 |
[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide |
InChI |
InChI=1S/C63H66N8O6.HI/c1-5-69(6-2)40-50-16-8-7-15-49(50)39-65-60(73)48-21-13-22-51(37-48)66-61(74)47-20-12-19-46(36-47)59(72)64-32-34-70-41-52(67-68-70)23-14-33-71-55-25-10-9-24-54(55)63(3,4)57(71)31-29-42-17-11-18-45-35-44-28-30-53(38-56(44)77-58(42)45)76-62(75)43-26-27-43;/h7-10,12-13,15-16,19-22,24-25,28-31,35-38,41,43H,5-6,11,14,17-18,23,26-27,32-34,39-40H2,1-4H3,(H2-,64,65,66,72,73,74);1H/b31-29+; |
InChIキー |
SJOZFXONOKPEIY-QDDHFQMKSA-N |
異性体SMILES |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C(=O)NCCN4C=C(N=N4)CCC[N+]5=C(C(C6=CC=CC=C65)(C)C)/C=C/C7=C8C(=CC9=C(O8)C=C(C=C9)OC(=O)C1CC1)CCC7.[I-] |
正規SMILES |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C(=O)NCCN4C=C(N=N4)CCC[N+]5=C(C(C6=CC=CC=C65)(C)C)C=CC7=C8C(=CC9=C(O8)C=C(C=C9)OC(=O)C1CC1)CCC7.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





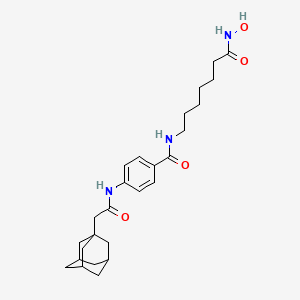
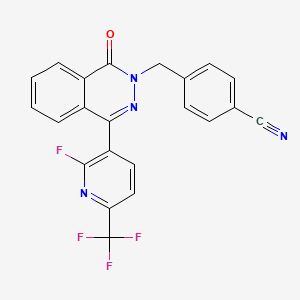
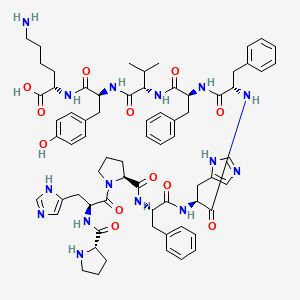
![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
